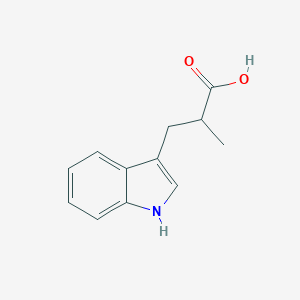

3-(1H-Indol-3-yl)-2-methylpropansäure

Übersicht

Beschreibung

MLS001048862: , auch bekannt als 3-(1H-Indol-3-yl)-2-methylpropansäure, ist eine Verbindung, die in der wissenschaftlichen Forschung großes Interesse findet. Sie zeichnet sich durch ihre Indolstruktur aus, die ein häufiges Motiv in vielen biologisch aktiven Molekülen ist. Die Summenformel der Verbindung lautet C12H13NO2 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die folgenden Schritte:

Ausgangsstoffe: Indol und 2-Methylpropansäure.

Reaktionsbedingungen: Das Indol wird unter basischen Bedingungen mit einem geeigneten Alkylierungsmittel alkyliert, um die 2-Methylpropansäure-Einheit einzuführen.

Reinigung: Das Produkt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für MLS001048862 nicht gut dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde wahrscheinlich kontinuierliche Strömungsreaktoren und automatisierte Reinigungssysteme umfassen, um den Prozess zu optimieren.

Wissenschaftliche Forschungsanwendungen

MLS001048862 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird untersucht hinsichtlich seiner potenziellen Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren.

Medizin: Wird untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen, insbesondere in der Krebsforschung.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den MLS001048862 seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde es beispielsweise als Inhibitor der Wechselwirkung zwischen den Transkriptionsfaktoren RUNX1 und CBFβ identifiziert, die an bestimmten Leukämieformen beteiligt sind . Diese Hemmung stört die Transkriptionsaktivität dieser Faktoren und führt zur Unterdrückung des Wachstums von Leukämiezellen.

Wirkmechanismus

Target of Action

3-(1H-indol-3-yl)-2-methylpropanoic acid, also known as 3-(3-Indolyl)-2-methylpropionic acid, is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, indole derivatives can interact with their targets and cause changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they can have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 3-(1H-indol-3-yl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be environmentally-friendly . .

Biochemische Analyse

Biochemical Properties

3-(1H-indol-3-yl)-2-methylpropanoic acid is a key player in various biochemical reactions. It interacts with multiple receptors, showing high-affinity binding . This compound is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

3-(1H-indol-3-yl)-2-methylpropanoic acid has profound effects on various types of cells and cellular processes. It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(1H-indol-3-yl)-2-methylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .

Metabolic Pathways

3-(1H-indol-3-yl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: Indole and 2-methylpropanoic acid.

Reaction Conditions: The indole is alkylated using a suitable alkylating agent under basic conditions to introduce the 2-methylpropanoic acid moiety.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for MLS001048862 are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include continuous flow reactors and automated purification systems to streamline the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MLS001048862 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolring kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen unter sauren oder basischen Bedingungen.

Hauptprodukte

Oxidation: Indol-3-carbonsäure-Derivate.

Reduktion: 3-(1H-Indol-3-yl)-2-methylpropanol.

Substitution: Verschiedene substituierte Indolderivate, abhängig vom verwendeten Elektrophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(1H-Indol-3-yl)propansäure

- 2-Methyl-3-(1H-Indol-3-yl)propansäure

Einzigartigkeit

MLS001048862 ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das eine besondere biologische Aktivität verleiht. Seine Fähigkeit, die RUNX1-CBFβ-Interaktion zu hemmen, unterscheidet es von anderen Indolderivaten und macht es zu einer wertvollen Verbindung in der Krebsforschung .

Biologische Aktivität

3-(1H-indol-3-yl)-2-methylpropanoic acid is an organic compound characterized by its indole ring structure and propanoic acid moiety. This compound has garnered interest in various fields, particularly in medical science and botany , due to its potential biological activities and applications.

Chemical Structure and Properties

- IUPAC Name : 3-(1H-indol-3-yl)-2-methylpropanoic acid

- CAS Number : 15142-91-3

- Molecular Formula : C12H13N1O2

The compound features an indole group, which is known for its biological significance, particularly in the context of neurotransmitter synthesis and plant hormone activity.

Anticancer Properties

Indole derivatives, including 3-(1H-indol-3-yl)-2-methylpropanoic acid, have been studied for their potential anticancer effects. Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that indole derivatives can target specific signaling pathways involved in tumor growth and metastasis.

Plant Growth Regulation

As a derivative of indole-3-acetic acid (IAA), this compound plays a significant role as a plant hormone. IAA is crucial for regulating plant growth and development, influencing processes such as:

- Cell elongation

- Root formation

- Tissue differentiation

The application of IAA derivatives can enhance plant responses to environmental stressors, improve nutrient uptake, and promote overall plant health.

The biological activity of 3-(1H-indol-3-yl)-2-methylpropanoic acid can be attributed to several mechanisms:

- Receptor Interaction : The indole structure allows for interaction with various biological receptors, modulating their activity.

- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell growth and differentiation.

- Hormonal Regulation : In plants, it mimics natural auxins, facilitating growth responses to environmental stimuli.

Case Studies

- Anticancer Activity : A study demonstrated that indole derivatives could significantly reduce the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Plant Growth Promotion : Field trials using IAA showed enhanced root development and increased biomass in treated plants compared to controls. This suggests that 3-(1H-indol-3-yl)-2-methylpropanoic acid can effectively promote growth under suboptimal conditions.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZNIWUNOASRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378168 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15142-91-3 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?

A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.